Secrepan

Description

Properties

IUPAC Name |

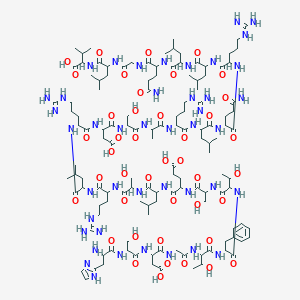

5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[5-amino-1-[[2-[[1-[(1-carboxy-2-methylpropyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-2-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C130H219N43O42/c1-59(2)43-78(118(206)172-99(65(13)14)126(214)215)151-94(182)53-148-104(192)75(31-34-91(132)180)156-113(201)81(46-62(7)8)163-115(203)82(47-63(9)10)161-107(195)72(28-22-38-145-128(136)137)153-110(198)76(32-35-92(133)181)157-114(202)80(45-61(5)6)159-106(194)71(27-21-37-144-127(134)135)152-102(190)66(15)150-120(208)87(55-174)168-117(205)86(52-98(188)189)165-109(197)73(29-23-39-146-129(138)139)154-112(200)79(44-60(3)4)160-108(196)74(30-24-40-147-130(140)141)155-121(209)89(57-176)169-116(204)83(48-64(11)12)162-111(199)77(33-36-96(184)185)158-122(210)90(58-177)170-125(213)101(68(17)179)173-119(207)84(49-69-25-19-18-20-26-69)166-124(212)100(67(16)178)171-95(183)54-149-105(193)85(51-97(186)187)164-123(211)88(56-175)167-103(191)70(131)50-93-142-41-42-143-93/h18-20,25-26,41-42,59-68,70-90,99-101,174-179H,21-24,27-40,43-58,131H2,1-17H3,(H2,132,180)(H2,133,181)(H,142,143)(H,148,192)(H,149,193)(H,150,208)(H,151,182)(H,152,190)(H,153,198)(H,154,200)(H,155,209)(H,156,201)(H,157,202)(H,158,210)(H,159,194)(H,160,196)(H,161,195)(H,162,199)(H,163,203)(H,164,211)(H,165,197)(H,166,212)(H,167,191)(H,168,205)(H,169,204)(H,170,213)(H,171,183)(H,172,206)(H,173,207)(H,184,185)(H,186,187)(H,188,189)(H,214,215)(H4,134,135,144)(H4,136,137,145)(H4,138,139,146)(H4,140,141,147) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNIUBFRGPFELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC2=NC=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C130H219N43O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67307-60-2 (citrate (salt)) | |

| Record name | Secretin [USAN:INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

3056.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393-25-5 | |

| Record name | Secretin [USAN:INN:BAN:DCF:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001393255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Secretin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanisms of Action of Secrepan's Active Components

This technical guide provides a detailed examination of the mechanisms of action for the active pharmaceutical ingredients associated with the brand name "Secrepan": Domperidone (B1670879), Pantoprazole (B1678409), and the related gastrointestinal hormone, Secretin. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the pharmacology, signaling pathways, and experimental evaluation of these compounds.

Domperidone: A Peripherally Selective Dopamine (B1211576) D2 Receptor Antagonist

Domperidone is a prokinetic and antiemetic agent.[1][2][3][4][5] Its therapeutic effects are primarily mediated through the antagonism of dopamine D2 receptors in the periphery.[5][6]

Core Mechanism of Action

Domperidone's primary mechanism involves blocking dopamine D2 receptors in the gastrointestinal tract and the chemoreceptor trigger zone (CTZ).[1][6][7] Unlike other dopamine antagonists, domperidone does not readily cross the blood-brain barrier, which limits its central nervous system side effects.[1][2]

-

Prokinetic Effects: In the gastrointestinal tract, dopamine acts as an inhibitory neurotransmitter, reducing motility. By blocking D2 receptors, domperidone counteracts this inhibition, leading to increased esophageal and gastric peristalsis, enhanced lower esophageal sphincter pressure, and accelerated gastric emptying.[1][3][7] This facilitates the movement of food through the digestive system.[1]

-

Antiemetic Effects: The CTZ, located in the area postrema of the medulla oblongata, is outside the blood-brain barrier and is involved in the sensation of nausea and the vomiting reflex.[1][2] Domperidone's antagonism of D2 receptors in the CTZ inhibits the signaling cascade that leads to nausea and vomiting.[6][7]

Signaling Pathways

As a D2 receptor antagonist, domperidone modulates downstream intracellular signaling. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins. Activation of the D2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By blocking the D2 receptor, domperidone prevents this decrease in cAMP.

Recent studies have also indicated that domperidone can influence other signaling pathways, including the β-arrestin2/MEK/ERK and JAK2/STAT3 pathways, through the downregulation of D2 receptor expression.[6]

Quantitative Data

| Parameter | Value | Reference |

| Binding Affinity (Ki) | ||

| D2 Receptor | 0.1 - 0.4 nM | [8] |

| D2High | ~1.75 nM | [6][9] |

| Dissociation Constant (Kd) | ||

| Cloned D2 Receptor | ~0.42 nM | [6] |

| Oral Bioavailability | ~15% | [6] |

| Time to Peak Plasma Conc. | ~0.6 - 1.2 hours | [6] |

| Plasma Half-life (t1/2) | ~7 - 9 hours | [6] |

Experimental Protocols

This assay determines the binding affinity (Ki) of domperidone for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.[10]

-

Objective: To quantify the binding affinity of domperidone to the dopamine D2 receptor.

-

Materials:

-

Cell Membranes: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]domperidone or [³H]spiperone.[6]

-

Test Compound: Domperidone at various concentrations.

-

Non-specific Agent: 10 µM Butaclamol or Haloperidol to determine non-specific binding.[10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]

-

-

Procedure:

-

Assay Plate Setup: The assay is performed in a 96-well plate format in triplicate.

-

Total Binding Wells: Contain assay buffer, a fixed concentration of radioligand, and the membrane suspension.

-

Non-specific Binding (NSB) Wells: Contain the non-specific agent, the fixed concentration of radioligand, and the membrane suspension.

-

Competition Wells: Contain serial dilutions of domperidone, the fixed concentration of radioligand, and the membrane suspension.

-

Incubation: Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.[10]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate membrane-bound from unbound radioligand.[10]

-

Washing: Wash the filters with ice-cold assay buffer.[10]

-

Radioactivity Counting: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.[10]

-

-

Data Analysis:

-

Calculate Specific Binding: Subtract the average counts per minute (CPM) from the NSB wells from all other wells.

-

Generate Competition Curve: Plot the percentage of specific binding against the log concentration of domperidone.

-

Determine IC50: Fit the curve using non-linear regression to find the IC50 value.

-

Calculate Ki: Use the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

-

Pantoprazole: An Irreversible Proton Pump Inhibitor

Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion.[12][13][14]

Core Mechanism of Action

Pantoprazole is a substituted benzimidazole (B57391) that acts as a prodrug.[13] After administration, it is absorbed and reaches the acidic environment of the secretory canaliculi of gastric parietal cells. In this acidic environment, pantoprazole is converted to its active form, a sulfenamide (B3320178) derivative.[15][16]

This active form then forms a covalent, irreversible bond with cysteine residues on the H+/K+ ATPase enzyme system (the proton pump).[13][15] The proton pump is the final step in the pathway of gastric acid secretion, responsible for pumping hydrogen ions into the gastric lumen in exchange for potassium ions. By irreversibly inhibiting the proton pump, pantoprazole effectively suppresses both basal and stimulated gastric acid secretion for up to 24 hours, until new proton pumps are synthesized.[12][15]

Signaling Pathways

Pantoprazole's action is not on a classical signaling pathway but rather on the direct inhibition of an enzyme. The drug's activation is pH-dependent, ensuring its effects are localized to the highly acidic environment of the parietal cell canaliculi.

Quantitative Data

| Parameter | Value | Reference |

| IC50 (H+/K+ ATPase inhibition) | 6.8 µM | [17] |

| Oral Bioavailability | 77% | [12][18][19] |

| Time to Peak Plasma Conc. (Cmax) | 2-3 hours | [18][19] |

| Plasma Half-life (t1/2) | ~1.1 hours | [18] |

| Protein Binding | 98% | [18] |

Experimental Protocols

This assay measures the inhibitory effect of pantoprazole on the activity of the proton pump in isolated gastric membrane vesicles.

-

Objective: To determine the IC50 value of pantoprazole for H+/K+-ATPase.

-

Materials:

-

Gastric Membrane Vesicles: Prepared from rabbit or hog stomachs, rich in H+/K+-ATPase.

-

Test Compound: Pantoprazole at various concentrations.

-

ATP: To initiate the pumping activity.

-

pH-sensitive fluorescent dye (e.g., acridine (B1665455) orange): To measure proton transport.

-

Assay Buffer: Appropriate buffer to maintain pH and ionic strength.

-

-

Procedure:

-

Vesicle Preparation: Isolate gastric membrane vesicles using differential centrifugation.

-

Assay Setup: In a microplate, add the membrane vesicles, assay buffer, and varying concentrations of pantoprazole.

-

Pre-incubation: Incubate the mixture to allow the drug to access the enzyme.

-

Initiation of Reaction: Add ATP to start the proton pumping. The influx of H+ into the vesicles will cause a change in the fluorescence of the pH-sensitive dye.

-

Measurement: Monitor the change in fluorescence over time using a fluorometer.

-

-

Data Analysis:

-

Calculate the rate of proton transport for each concentration of pantoprazole.

-

Plot the percentage of inhibition of proton transport against the log concentration of pantoprazole.

-

Determine the IC50 value from the resulting dose-response curve.

-

Secretin: A Gastrointestinal Hormone

Secretin is a peptide hormone that plays a crucial role in regulating the pH of the duodenum.[20]

Core Mechanism of Action

Secretin is released from S-cells in the duodenum in response to acidic chyme from the stomach.[21] Its primary function is to stimulate the pancreas and liver to secrete a bicarbonate-rich fluid.[21][22][23] This bicarbonate neutralizes the gastric acid in the small intestine, creating an optimal pH for the activity of digestive enzymes.[20][21]

Secretin also inhibits gastric acid secretion from parietal cells and reduces gastric motility, thereby slowing down the emptying of the stomach.[20][21]

Signaling Pathways

Secretin exerts its effects by binding to the secretin receptor (SCTR), a member of the G protein-coupled receptor (GPCR) family.[24][25] The SCTR is primarily coupled to the Gs alpha subunit.

Binding of secretin to its receptor activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[20][22] cAMP then acts as a second messenger, activating Protein Kinase A (PKA). PKA phosphorylates various downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to the secretion of bicarbonate ions.[22]

References

- 1. drugs.com [drugs.com]

- 2. ovid.com [ovid.com]

- 3. Domperidone. A review of its pharmacological activity, pharmacokinetics and therapeutic efficacy in the symptomatic treatment of chronic dyspepsia and as an antiemetic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Domperidone: a peripherally acting dopamine2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Domperidone? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. sites.utoronto.ca [sites.utoronto.ca]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. Pantoprazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. What is the mechanism of Pantoprazole Sodium Hydrate? [synapse.patsnap.com]

- 16. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 17. Pantoprazole: a novel H+/K(+)-ATPase inhibitor with an improved pH stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of pantoprazole in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Secretin - Wikipedia [en.wikipedia.org]

- 21. What is the mechanism of Secretin? [synapse.patsnap.com]

- 22. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]

- 24. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Secretin Signaling Pathway in Pancreatic Ductal Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the secretin signaling pathway in pancreatic ductal cells, a critical mechanism for maintaining homeostasis in the gastrointestinal tract. This document outlines the molecular cascade from receptor activation to downstream physiological responses, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and associated workflows.

Core Signaling Pathway

Secretin, a 27-amino acid peptide hormone, is the primary physiological stimulus for bicarbonate and fluid secretion from pancreatic ductal cells. This process is essential for neutralizing gastric acid in the duodenum, creating an optimal pH environment for the activity of pancreatic digestive enzymes. The signaling cascade is initiated by the binding of secretin to its receptor on the basolateral membrane of pancreatic ductal cells.

The secretin receptor (SCTR) is a member of the Class B G-protein coupled receptor (GPCR) family.[1] Upon ligand binding, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein, Gs. The activated alpha subunit of Gs (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme. This interaction stimulates the catalytic activity of adenylyl cyclase, which converts adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2]

cAMP acts as a second messenger, and its primary intracellular effector in this pathway is Protein Kinase A (PKA).[3][4] The binding of cAMP to the regulatory subunits of PKA leads to the dissociation and activation of the catalytic subunits. The active PKA then phosphorylates a number of downstream target proteins, critically the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) and, indirectly, anion exchangers located on the apical membrane of the ductal cells.[1]

Phosphorylation of the CFTR by PKA opens this anion channel, increasing its conductance for both chloride (Cl-) and bicarbonate (HCO3-) ions.[5][6] The efflux of these anions into the ductal lumen creates an electrochemical gradient that drives the secretion of water, resulting in the production of a bicarbonate-rich fluid. The activity of apical anion exchangers, which facilitate the exchange of intracellular bicarbonate for luminal chloride, is also enhanced by the secretin-cAMP-PKA pathway, further contributing to bicarbonate secretion.[7]

Quantitative Data

The following tables summarize key quantitative parameters of the secretin signaling pathway in pancreatic ductal cells.

| Parameter | Value | Cell Type/System | Reference |

| Secretin Receptor (SCTR) Binding | |||

| Dissociation Constant (Kd) | 0.8 nM | Human Pancreatic Membranes | [8] |

| Dissociation Constant (Kd) | 3.2 nM | HEK293 cells expressing HSR | [9] |

| Bmax | 114,000 ± 10,000 sites/cell | CHO-SecR cells | [10] |

| Parameter | Value | Cell Type/System | Reference |

| cAMP Production | |||

| EC50 for Secretin | 0.05 ± 0.01 nM | CHO-SecR cells | [10] |

| Parameter | Value | Species | Reference |

| Bicarbonate Secretion | |||

| Plasma Secretin for half-maximal response | 22 pmol/L | Human | [11][12] |

| Maximal Bicarbonate Secretion | 33 ± 4 mEq/h | Human | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the secretin signaling pathway are provided below.

Measurement of Intracellular cAMP Levels

3.1.1. Radioimmunoassay (RIA)

This is a competitive binding assay used to quantify cAMP levels in cell lysates.

Protocol:

-

Cell Culture and Stimulation: Culture pancreatic ductal cells to near confluence. Treat cells with secretin at various concentrations and for different time points.

-

Cell Lysis: Terminate the reaction by adding 0.1 M HCl. Centrifuge the plate to pellet cellular debris.

-

Sample Acetylation: Acetylate the samples and standards to increase the sensitivity of the assay.

-

Competitive Binding:

-

Pipette standards and acetylated samples into assay tubes.

-

Add a known amount of 125I-labeled cAMP (tracer) to each tube.

-

Add a specific anti-cAMP antibody to all tubes except the total counts tube.

-

Incubate the mixture to allow competition between unlabeled cAMP (from the sample/standard) and the tracer for binding to the antibody.

-

-

Separation of Bound and Free cAMP: Add a precipitating reagent (e.g., a second antibody or polyethylene (B3416737) glycol) to separate the antibody-bound cAMP from the free tracer. Centrifuge the tubes to pellet the antibody-bound complex.

-

Quantification: Carefully aspirate the supernatant. Measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Generate a standard curve by plotting the percentage of tracer bound against the known concentrations of the cAMP standards. Use this curve to determine the concentration of cAMP in the unknown samples.[13][14][15][16][17]

3.1.2. Förster Resonance Energy Transfer (FRET)-based cAMP Measurement

This method allows for real-time measurement of cAMP dynamics in living cells using a genetically encoded biosensor.

Protocol:

-

Cell Transfection: Transfect pancreatic ductal cells with a FRET-based cAMP biosensor (e.g., containing CFP and YFP).

-

Cell Imaging:

-

Plate the transfected cells in a suitable imaging dish.

-

Mount the dish on a fluorescence microscope equipped for FRET imaging.

-

Acquire baseline images of both donor (CFP) and acceptor (YFP) fluorescence.

-

-

Cell Stimulation: Perfuse the cells with a solution containing secretin.

-

Image Acquisition: Continuously acquire images of both donor and acceptor fluorescence during and after stimulation.

-

Data Analysis:

-

Correct for background fluorescence.

-

Calculate the FRET ratio (acceptor emission / donor emission) for each time point.

-

A decrease in the FRET ratio typically indicates an increase in intracellular cAMP, as the binding of cAMP to the sensor induces a conformational change that separates the donor and acceptor fluorophores.

-

Calibrate the FRET signal to absolute cAMP concentrations using in vitro calibration curves or by lysing the cells and performing a parallel cAMP assay (e.g., RIA or ELISA).[18][19][20][21]

-

PKA Kinase Activity Assay

This assay measures the activity of PKA in cell lysates by quantifying the phosphorylation of a specific substrate.

Protocol:

-

Cell Lysate Preparation:

-

Stimulate pancreatic ductal cells with secretin.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Centrifuge the lysate to remove cellular debris and collect the supernatant.

-

-

Kinase Reaction:

-

Prepare a reaction mixture containing the cell lysate, a specific PKA substrate (e.g., Kemptide), and ATP. For radioactive assays, [γ-32P]ATP is used.[22][23][24] For non-radioactive assays, a fluorescently labeled substrate can be used.[25]

-

Incubate the reaction mixture at 30°C to allow for phosphorylation of the substrate by PKA.

-

-

Detection of Phosphorylated Substrate:

-

Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, which binds the phosphorylated substrate. Wash the paper to remove unincorporated [γ-32P]ATP. Quantify the radioactivity on the paper using a scintillation counter.

-

Fluorescent Method: Separate the phosphorylated and unphosphorylated fluorescent substrate using gel electrophoresis or chromatography. Quantify the amount of phosphorylated substrate by measuring fluorescence intensity.

-

-

Data Analysis: Calculate the PKA activity, often expressed as pmol of phosphate (B84403) incorporated per minute per mg of protein.[22][26]

Measurement of Bicarbonate Secretion in Isolated Pancreatic Ducts

This method directly measures the secretion of bicarbonate from isolated pancreatic ducts using a pH-sensitive fluorescent dye.

Protocol:

-

Isolation of Pancreatic Ducts: Isolate interlobular pancreatic ducts from a suitable animal model (e.g., guinea pig) by microdissection.

-

Duct Microperfusion and Dye Loading:

-

Transfer an isolated duct to a perfusion chamber on the stage of an inverted microscope.

-

Cannulate both ends of the duct with concentric micropipettes for microperfusion of the lumen.

-

Load the ductal cells with a pH-sensitive fluorescent dye, such as BCECF-AM.

-

-

Measurement of Intracellular pH (pHi):

-

Excite the BCECF-loaded cells at two different wavelengths (e.g., 490 nm and 440 nm) and measure the emitted fluorescence at a single wavelength (e.g., 530 nm).

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the pHi.

-

-

Stimulation and Data Acquisition:

-

Perfuse the basolateral side of the duct with a solution containing secretin.

-

Continuously monitor the fluorescence ratio to measure changes in pHi. An increase in pHi upon secretin stimulation is indicative of bicarbonate accumulation within the cells prior to secretion.

-

-

Calculation of Bicarbonate Flux: In the presence of inhibitors of basolateral bicarbonate uptake, the rate of intracellular acidification upon secretin stimulation can be used as an index of apical bicarbonate secretion.[27][28][29][30][31][32]

Mandatory Visualizations

This guide provides a foundational understanding of the secretin signaling pathway in pancreatic ductal cells, supported by quantitative data and detailed experimental protocols. This information is intended to be a valuable resource for researchers and professionals in the fields of gastroenterology, cell biology, and drug development.

References

- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Secretin is not necessary for exocrine pancreatic development and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic AMP signaling in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation [frontiersin.org]

- 6. Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Mechanisms of Pancreatic Bicarbonate Secretion | Pancreapedia [pancreapedia.org]

- 8. Secretin receptors in human pancreatic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular cloning and expression of a human secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma secretin and pancreatic bicarbonate response to exogenous secretin in man - PMC [pmc.ncbi.nlm.nih.gov]

- 12. gut.bmj.com [gut.bmj.com]

- 13. Rapid, semi-automated, and inexpensive radioimmunoassay of cAMP: Application in GPCR-mediated adenylate cyclase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. izotop.hu [izotop.hu]

- 15. phoenixbiotech.net [phoenixbiotech.net]

- 16. protocols.io [protocols.io]

- 17. microbenotes.com [microbenotes.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]

- 23. en.bio-protocol.org [en.bio-protocol.org]

- 24. Frontiers | A versatile kinase mobility shift assay (KiMSA) for PKA analysis and cyclic AMP detection in sperm physiology (and beyond) [frontiersin.org]

- 25. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. promega.com [promega.com]

- 27. PHYSIOLOGY AND PATHOPHYSIOLOGY OF BICARBONATE SECRETION BY PANCREATIC DUCT EPITHELIUM - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pH regulatory mechanisms in rat pancreatic ductal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Bicarbonate and fluid secretion evoked by cholecystokinin, bombesin and acetylcholine in isolated guinea-pig pancreatic ducts - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Bicarbonate secretion in interlobular ducts from guinea-pig pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Measurement of intracellular pH in pancreatic duct cells: a new method for calibrating the fluorescence data [pubmed.ncbi.nlm.nih.gov]

The Dawn of an Era: A Technical Guide to the Discovery and Historical Background of Secretin

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery of secretin, a milestone that not only revolutionized our understanding of digestive physiology but also laid the foundation for the entire field of endocrinology. We will delve into the historical context, the brilliant experimental work of Bayliss and Starling, and the subsequent scientific endeavors that fully elucidated the nature and function of this crucial hormone.

Historical Context: A Paradigm Shift from "Nervism"

At the turn of the 20th century, the scientific consensus, heavily influenced by the work of Ivan Pavlov, held that the nervous system was the sole regulator of bodily functions, a concept known as "nervism".[1][2] It was believed that the secretion of digestive juices by the pancreas was controlled exclusively by nervous reflexes initiated by the arrival of acidic chyme from the stomach into the duodenum.[2] This prevailing dogma set the stage for a groundbreaking discovery that would challenge the very foundations of physiological regulation.

The Seminal Experiments of Bayliss and Starling (1902)

In a series of elegant and decisive experiments, British physiologists William Maddock Bayliss and Ernest Henry Starling provided irrefutable evidence for a chemical messenger that regulated pancreatic secretion. Their work, published in The Journal of Physiology in 1902, meticulously dismantled the prevailing neural-only theory.[3]

Experimental Protocols

The core of their investigation involved surgically modifying anesthetized dogs to isolate the pancreas and a loop of the jejunum from all nervous connections, leaving only the blood vessels intact.[3][4] This preparation was crucial to eliminate the possibility of a nervous reflex arc.

Protocol 1: Stimulation by Acid in a Denervated Jejunal Loop

-

Animal Preparation: Anesthetized dogs were used for the experiments. The pancreas was exposed, and a cannula was inserted into the pancreatic duct to collect secretions.

-

Surgical Denervation: A loop of the jejunum was isolated and all its nervous connections to the rest of the body were severed. The blood supply to this loop was carefully preserved.

-

Acid Instillation: A solution of hydrochloric acid (HCl) was introduced into the denervated loop of the jejunum.

-

Observation: The outflow of pancreatic juice from the cannula was observed and measured.

Protocol 2: Stimulation by a Mucosal Extract

-

Extract Preparation: The mucosal lining of a segment of the jejunum was scraped off and ground with sand in a dilute solution of hydrochloric acid (0.4% HCl).[1]

-

Filtration: The resulting mixture was filtered to obtain a cell-free extract.

-

Intravenous Injection: The filtered extract was injected into the jugular vein of an anesthetized dog with a denervated pancreas.

-

Observation: The secretion of pancreatic juice was monitored and recorded.

Quantitative Data from Bayliss and Starling's Experiments

While the original 1902 publication provides a detailed narrative of their findings, it is important to note that the presentation of quantitative data often took the form of descriptive accounts rather than extensive numerical tables. The following tables summarize the key quantitative observations described in their paper.

| Experiment | Stimulus | Observation of Pancreatic Secretion | Key Conclusion |

| Acid in Denervated Jejunal Loop | Introduction of "weak HCl" into the jejunal loop | A "marked" and "prompt" secretion of pancreatic juice was observed. | The stimulation of the pancreas is independent of a nervous connection from the gut. |

| Intravenous Injection of Mucosal Extract | Intravenous injection of the acidic mucosal extract | A "much greater secretion than had occurred before" was noted. | A chemical substance from the intestinal mucosa, carried by the blood, stimulates the pancreas. |

A more detailed, time-course representation of pancreatic secretion was not consistently provided in the original text in a tabulated format.

The Birth of the "Hormone" Concept

The results of these experiments were unequivocal. The introduction of acid into the denervated jejunal loop still resulted in a robust secretion of pancreatic juice.[3] Furthermore, the intravenous injection of the mucosal extract mimicked this effect, demonstrating that a chemical substance, and not a nerve signal, was responsible for stimulating the pancreas.[3] Bayliss and Starling named this substance "secretin".[1] In 1905, Starling would go on to coin the term "hormone" (from the Greek "to arouse" or "to excite") to describe these chemical messengers that are produced in one part of the body and travel through the bloodstream to exert their effects on distant organs.

Visualizing the Discovery

Experimental Workflow

References

An In-depth Technical Guide on the Physiological Role of Secretin in Gastrointestinal Motility

Disclaimer: Initial searches for "Secrepan" did not yield relevant scientific information. The following guide is based on the extensive body of research available for "Secretin," a well-established gastrointestinal hormone, which is presumed to be the intended subject of the query.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Secretin, a 27-amino acid peptide hormone, is a critical regulator of upper gastrointestinal function.[1] Secreted by S-cells in the duodenal mucosa in response to luminal acidification, its canonical role is to stimulate pancreatic and biliary bicarbonate secretion to neutralize gastric acid.[1][2][3] However, secretin's physiological influence extends beyond secretion to include significant modulation of gastrointestinal motility. It notably inhibits upper small intestinal motility, reduces lower esophageal sphincter pressure, and retards gastric emptying.[2][4] These actions are mediated through the secretin receptor (SR), a Class B G-protein coupled receptor (GPCR), which primarily signals via the adenylyl cyclase-cAMP second messenger system.[1][2] This guide provides a detailed examination of secretin's role in gastrointestinal motor function, presenting quantitative data, signaling pathways, and experimental methodologies used in its study.

Core Physiological Functions in the Gastrointestinal Tract

Secretin's actions are integral to the coordinated digestive processes of the upper GI tract:

-

Regulation of Duodenal pH: Secretin's primary function is to protect the duodenal mucosa from acidic chyme. It achieves this by stimulating the secretion of a bicarbonate-rich fluid from pancreatic and biliary ductal cells.[1][2] This neutralizes the pH, creating an optimal environment for the activity of pancreatic digestive enzymes.[1]

-

Inhibition of Gastric Acid Secretion: Secretin provides a negative feedback signal to the stomach by inhibiting both gastrin release and gastric acid secretion from parietal cells.[2][3]

-

Modulation of Gastrointestinal Motility: Secretin exerts an inhibitory influence on the motor activity of the proximal gastrointestinal tract. It has been shown to inhibit motility of the upper small intestine and decrease pressure in the lower esophageal sphincter.[2] Furthermore, recent studies confirm that secretin at physiological doses can slow the rate of gastric emptying.[4]

Quantitative Data on Gastrointestinal Motility

The following table summarizes key quantitative findings from a double-blind, randomized, saline-controlled crossover trial that assessed the impact of intravenous secretin on gastric functions.

| Parameter Measured | Subject Group | Effect of Secretin (vs. Saline Control) | Reference |

| Gastric Emptying of Solids (at 30 min) | Healthy Volunteers | Significantly Retarded | [4] |

| Patients with Functional Dyspepsia | Significantly Retarded | [4] | |

| Gastric Accommodation (GA) | Healthy Volunteers | No significant effect | [4] |

| Patients with Functional Dyspepsia | No significant effect | [4] | |

| Satiation Volume & Postprandial Symptoms | Healthy Volunteers & FD Patients | No significant effect | [4] |

Table 1: Summary of quantitative effects of secretin on gastric motility parameters.

Secretin Signaling Pathway

Secretin initiates its cellular effects by binding to the secretin receptor (SR), a classic seven-transmembrane GPCR.[2] This interaction activates the associated heterotrimeric G-protein (Gs), leading to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger.[1][2] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream target proteins to elicit the final physiological response, such as smooth muscle relaxation or altered neuronal firing in the enteric nervous system.

Caption: The secretin G-protein coupled receptor signaling cascade.

Experimental Protocols & Methodologies

The study of secretin's effect on gastrointestinal motility often involves sophisticated clinical and preclinical models. A representative methodology is the randomized controlled trial design used to generate the data in Table 1.[4]

Protocol: Double-Blind, Randomized, Crossover Clinical Trial

-

Participant Recruitment: Two cohorts are enrolled: healthy volunteers and patients diagnosed with functional dyspepsia (FD) based on established criteria (e.g., Rome IV).

-

Study Design: A double-blind, randomized, saline-controlled crossover design is implemented. Each participant serves as their own control, undergoing the experimental protocol on two separate occasions, receiving either secretin or a matching saline placebo in random order.

-

Procedure on Study Day:

-

Fasting: Participants arrive after an overnight fast.

-

Catheterization: Intravenous lines are placed for infusion.

-

Infusion: A continuous intravenous infusion of either secretin or saline is initiated.

-

Standardized Meal: Participants ingest a standardized test meal (e.g., 300-mL 111In radiolabeled Ensure).

-

Data Acquisition:

-

Gastric Accommodation (GA): Measured using Single-Photon Emission Computed Tomography (SPECT) to quantify changes in gastric volume post-meal.

-

Gastric Emptying (GE): Assessed via scintigraphy over a period (e.g., 30 minutes) to track the rate of meal passage from the stomach.

-

Symptom Assessment: Satiation and postprandial symptoms (e.g., bloating, nausea) are recorded using validated questionnaires.

-

-

Caption: Workflow for a randomized, crossover clinical trial.

Implications for Drug Development

The inhibitory effect of secretin on gastric emptying presents a novel therapeutic avenue.[4] For patient populations with functional dyspepsia characterized by rapid gastric emptying, agonists of the secretin receptor could represent a targeted treatment strategy.[4] Developing small molecule or peptide-based SR agonists that can be administered orally would be a significant advance. Further research is required to fully delineate the downstream targets of PKA in enteric neurons and smooth muscle cells to refine our understanding of secretin's motor-inhibitory effects and to identify additional drug development targets within this pathway.

References

- 1. Physiology, Secretin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology, Gastrointestinal Hormonal Control - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Secretin effects on gastric functions, hormones and symptoms in functional dyspepsia and health: randomized crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Synthetic Human Secretin in Pancreatic Bicarbonate Secretion: A Technical Guide

An important clarification regarding the term "Secrepan": Initial searches for "Secrepan" in the context of pancreatic secretagogues have yielded conflicting information. While some databases may list "Secrepan" as a synonym for secretin, the majority of pharmaceutical and drug information sources indicate that "Secrepan" is a brand name for Pantoprazole , a proton pump inhibitor used to reduce stomach acid. In some formulations, it is combined with Domperidone. This technical guide will therefore focus on synthetic human secretin , the secretagogue relevant to pancreatic function testing, which is marketed under brand names such as ChiRhoStim . It is likely that the query regarding "Secrepan" was a misunderstanding of the brand name for the secretin product used in these diagnostic procedures.

This technical guide provides an in-depth overview of the mechanism of action, quantitative effects, and experimental protocols related to synthetic human secretin and its pivotal role in stimulating pancreatic bicarbonate secretion. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Synthetic Human Secretin

Synthetic human secretin is a 27-amino acid peptide that is chemically identical to the endogenous human secretin hormone.[1] Endogenous secretin is released from S-cells in the duodenum in response to acidic chyme from the stomach.[1] Its primary physiological role is to stimulate the pancreas to secrete a large volume of fluid rich in bicarbonate, which neutralizes gastric acid in the small intestine and creates an optimal pH for the function of digestive enzymes.[1][2]

Synthetic human secretin is a highly purified peptide used as a diagnostic agent to assess exocrine pancreatic function.[2] Its administration allows for the direct measurement of the pancreas's capacity to secrete bicarbonate, which can be impaired in various pancreatic disorders.

Mechanism of Action: Signaling Pathway of Secretin in Pancreatic Ductal Cells

Secretin exerts its effects on pancreatic ductal cells by binding to the secretin receptor (SCTR), a G-protein coupled receptor (GPCR). This interaction initiates a downstream signaling cascade that ultimately leads to the secretion of bicarbonate into the pancreatic duct lumen.

The key steps in the secretin signaling pathway are as follows:

-

Receptor Binding: Synthetic human secretin binds to the SCTR on the basolateral membrane of pancreatic ductal cells.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and activates Protein Kinase A (PKA).

-

CFTR Phosphorylation and Activation: PKA phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an anion channel on the apical membrane of the ductal cell.

-

Anion Exchange: The activation of CFTR facilitates the efflux of chloride ions (Cl-) into the ductal lumen. This creates an electrochemical gradient that drives the activity of an apical Cl-/HCO3- exchanger (SLC26A6), which secretes bicarbonate ions (HCO3-) into the lumen in exchange for Cl-.

Quantitative Data on Bicarbonate Secretion

The primary quantitative measure of synthetic human secretin's effect is the peak bicarbonate concentration in duodenal fluid collected during a pancreatic function test.

Expected Bicarbonate Response

In healthy individuals, intravenous administration of synthetic human secretin at a dose of 0.2 mcg/kg typically elicits a robust bicarbonate response.[3] In contrast, patients with pancreatic exocrine insufficiency, often associated with chronic pancreatitis, exhibit a significantly blunted response.[3]

| Patient Group | Mean Peak Bicarbonate Concentration (mEq/L) | Normal Range Cutoff (mEq/L) |

| Healthy Subjects | 100[3] | ≥ 80[3] |

| Patients with Chronic Pancreatitis | < 80[3] | < 80[3] |

Bioequivalence of Different Secretin Preparations

Clinical studies have demonstrated the bioequivalence of synthetic human secretin (SHS), synthetic porcine secretin (SPS), and biologically derived porcine secretin (BPS) in pancreatic function testing.[4] This indicates that these preparations can be used interchangeably for diagnostic purposes.

A crossover study comparing these three forms of secretin in patients with chronic pancreatitis showed an excellent correlation of peak bicarbonate measurements.[4]

| Comparison | Correlation of Peak Bicarbonate (R value) |

| Synthetic Porcine Secretin (SPS) vs. Synthetic Human Secretin (SHS) | 0.967[4] |

Furthermore, a study comparing biologic porcine secretin and synthetic porcine secretin in patients with chronic pancreatitis found no statistically significant difference in peak bicarbonate concentrations.[5]

| Secretin Type | Mean Peak Bicarbonate Concentration (mEq/L) (± SD) |

| Biologic Porcine Secretin | 70 (± 25)[5] |

| Synthetic Porcine Secretin | 68 (± 31)[5] |

Experimental Protocols

The standard procedure for assessing the effect of synthetic human secretin on pancreatic bicarbonate secretion is the Endoscopic Pancreatic Function Test (ePFT).

Endoscopic Pancreatic Function Test (ePFT) Protocol

The ePFT is a direct pancreatic function test that involves the collection of duodenal fluid after stimulation with synthetic human secretin.[6]

Patient Preparation:

-

Patients should fast for at least 12 hours prior to the procedure.[7]

-

Certain medications that can interfere with the test, such as anticholinergics and proton pump inhibitors, should be discontinued (B1498344) for an appropriate period before the test.[8]

Procedure:

-

Endoscope Placement: A standard upper endoscope is passed through the esophagus and stomach into the second portion of the duodenum.[9]

-

Gastric Suction: Any residual gastric fluid is thoroughly aspirated to prevent contamination of the duodenal aspirate.[9]

-

Baseline Duodenal Fluid Collection: A baseline sample of duodenal fluid is collected over a 15-minute period. The pH of the aspirate should be ≥ 6.0 to ensure it is not contaminated with gastric acid.[10]

-

Secretin Administration: Synthetic human secretin (e.g., ChiRhoStim®) is administered intravenously at a dose of 0.2 mcg/kg body weight over 1 minute.[10]

-

Timed Duodenal Fluid Collection: Following secretin administration, duodenal fluid is continuously aspirated and collected in separate traps at 15-minute intervals for a total of 60 minutes (i.e., 0-15 min, 15-30 min, 30-45 min, and 45-60 min).[6] The duodenal lumen is cleared with an injection of air after each collection period.[10]

-

Sample Handling: The collected duodenal fluid samples are immediately placed on ice.[2]

Laboratory Analysis of Bicarbonate

The bicarbonate concentration in the collected duodenal fluid is typically measured using an automated chemistry analyzer.[6] An enzymatic assay is a common method.

Principle of Enzymatic Bicarbonate Assay:

This method involves a series of enzymatic reactions.

-

Phosphoenolpyruvate (B93156) Carboxylase (PEPC) Reaction: Bicarbonate in the sample reacts with phosphoenolpyruvate (PEP) in the presence of PEPC to form oxaloacetate.

-

Malate (B86768) Dehydrogenase (MDH) Reaction: Oxaloacetate is then reduced to malate by malate dehydrogenase (MDH), which simultaneously oxidizes a reduced cofactor (e.g., NADH).

-

Spectrophotometric Measurement: The decrease in absorbance due to the oxidation of the cofactor is measured spectrophotometrically and is directly proportional to the bicarbonate concentration in the sample.[11]

Sample Handling for Laboratory Analysis:

-

Samples should be kept on ice and analyzed as soon as possible.

-

If immediate analysis is not possible, samples can be frozen at -20°C or lower.[7] Bicarbonate in duodenal fluid has been shown to be stable after multiple freeze-thaw cycles.[7]

Conclusion

Synthetic human secretin is a valuable diagnostic tool for assessing pancreatic exocrine function. Its mechanism of action through the secretin receptor and the subsequent cAMP-mediated signaling pathway leads to a robust and measurable secretion of bicarbonate from pancreatic ductal cells in healthy individuals. The endoscopic pancreatic function test provides a standardized method for quantifying this response, and the data obtained can aid in the diagnosis of pancreatic insufficiency. The bioequivalence of synthetic human secretin with other secretin preparations ensures its reliability and interchangeability in clinical practice. It is important for researchers and clinicians to be aware of the correct brand names for synthetic human secretin, such as ChiRhoStim, to avoid confusion with other medications like Secrepan (Pantoprazole).

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. chirhoclin.com [chirhoclin.com]

- 3. chirhoclin.com [chirhoclin.com]

- 4. Comparison of biologic porcine secretin, synthetic porcine secretin, and synthetic human secretin in pancreatic function testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic porcine secretin is highly accurate in pancreatic function testing in individuals with chronic pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Update on endoscopic pancreatic function testing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method Performance of Bicarbonate and Electrolytes by Use of Duodenal Fluid for Assessment of Exocrine Pancreatic Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reference.medscape.com [reference.medscape.com]

- 9. Endoscopic Pancreatic Function Test using Combined Secretin and Cholecystokinin Stimulation for the Evaluation of Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. drugs.com [drugs.com]

- 11. genuinebiosystem.com [genuinebiosystem.com]

Expression of Secretin Receptors: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secretin, the first hormone to be identified, plays a crucial role in regulating pancreatic and biliary secretion, gastric acid production, and various functions within the central nervous system.[1] Its biological effects are mediated through the secretin receptor (SCTR), a member of the class B G-protein coupled receptor (GPCR) superfamily.[1][2] Understanding the tissue-specific expression and signaling of the secretin receptor is paramount for elucidating its physiological roles and for the development of targeted therapeutics for a range of disorders, including pancreatic and biliary diseases, as well as certain cancers. This technical guide provides an in-depth overview of secretin receptor expression across different tissues, details common experimental methodologies for its quantification, and illustrates its primary signaling pathway.

Data Presentation: Secretin Receptor Expression in Human Tissues

The following tables summarize the expression of the secretin receptor across various human tissues. The data is compiled from studies employing techniques such as Northern blot analysis, in vitro receptor autoradiography, and immunohistochemistry. Expression levels are presented qualitatively and, where available, semi-quantitatively.

Table 1: Secretin Receptor mRNA Expression in Human Tissues

| Tissue | Relative mRNA Expression Level | Reference |

| Pancreas | Very High | [3] |

| Kidney | High | [3] |

| Small Intestine | Moderate | [3] |

| Lung | Moderate | [3] |

| Liver | Low | [3] |

| Brain | Trace | [3] |

| Heart | Trace | [3] |

| Ovary | Trace | [3] |

Data from Northern blot analysis of human tissue mRNA. The relative intensity for a 2.1-kilobase HSR transcript was determined.[3]

Table 2: Secretin Receptor Protein Expression and Localization

| Organ | Tissue/Cell Type | Expression Level/Localization | Key Findings | Reference |

| Pancreas | Ductal cells, Acinar cells | High in non-neoplastic ducts and lobules | Reduced binding in ductal adenocarcinoma. Serous cystic tumors are highly positive, while mucinous cystic tumors are negative. | [4][5][6] |

| Liver | Cholangiocytes (bile duct epithelial cells) | Expressed exclusively in cholangiocytes, not hepatocytes. Higher in large cholangiocytes. | Expression increases in cholestasis and cholangiocarcinoma. | [7][8][9] |

| Stomach | Glands in the antral mucosa | Present in deep portions of mucosal glands | Co-localized with neuroendocrine cells (G cells). | [4][7] |

| Kidney | Renal medulla, Proximal tubules, Ascending thick segment of the loop of Henle | Moderate | Implicated in water homeostasis. | [7][10] |

| Brain | Cerebellum, Hippocampus, Central amygdala, Hypothalamic nuclei | Low to moderate | SCTR mRNA has a wider distribution than previously thought, suggesting significant functional relevance. | [7][11][12][13] |

| Lung | Epithelia of the tertiary bronchus | Moderate | Human secretin receptor was originally isolated from lung cells. | [7][8] |

Signaling Pathway

The secretin receptor primarily signals through the Gs alpha subunit of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][9][14] This signaling cascade activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, mediating the physiological effects of secretin. In some cellular contexts, the secretin receptor can also couple to Gq, leading to the activation of phospholipase C and an increase in intracellular calcium.[3]

Caption: Secretin Receptor Signaling Pathway.

Experimental Protocols

Accurate quantification of secretin receptor expression is crucial for research and drug development. Below are detailed methodologies for commonly employed techniques.

Radioligand Binding Assay

This technique is the gold standard for measuring the affinity of ligands to their receptors and for quantifying receptor density (Bmax).[15]

Objective: To determine the binding affinity (Ki) of a test compound for the secretin receptor and the density of receptors in a given tissue or cell preparation.

Materials:

-

Tissue homogenates or cell membranes expressing the secretin receptor.

-

Radiolabeled secretin (e.g., [¹²⁵I]Tyr¹⁰ rat secretin).[4]

-

Unlabeled secretin (for competition assays).

-

Binding buffer (e.g., Krebs-Ringers/HEPES (KRH) medium containing 0.01% soybean trypsin inhibitor and 0.2% bovine serum albumin).[16]

-

Glass fiber filters.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in an appropriate buffer and prepare a membrane fraction through differential centrifugation.[16]

-

Incubation: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of radiolabeled secretin, and varying concentrations of the unlabeled competitor (test compound or unlabeled secretin).

-

Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.[16]

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.[16]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Binding: Performed with increasing concentrations of radioligand to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[15]

-

Competition Binding: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.[15]

-

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR)

RT-qPCR is a sensitive method used to quantify mRNA expression levels of the secretin receptor.

Objective: To measure the relative or absolute quantity of secretin receptor mRNA in a biological sample.

Materials:

-

Total RNA isolated from tissues or cells.

-

Reverse transcriptase and associated reagents (dNTPs, primers).

-

qPCR instrument.

-

SYBR Green or TaqMan probe-based qPCR master mix.

-

Primers specific for the secretin receptor gene and a reference (housekeeping) gene.

Procedure:

-

RNA Isolation: Extract total RNA from the sample using a standard method (e.g., TRIzol or a column-based kit).[17] Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.[18]

-

DNase Treatment: Treat the RNA sample with DNase I to remove any contaminating genomic DNA.[19]

-

Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[18][19]

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the secretin receptor and a reference gene.

-

qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence signal at each cycle of amplification.

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for both the secretin receptor and the reference gene.

-

Calculate the relative expression of the secretin receptor mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.[20]

-

Caption: Experimental Workflow for RT-qPCR.

Immunohistochemistry (IHC)

IHC is used to visualize the localization of the secretin receptor protein within a tissue sample.

Objective: To determine the cellular and subcellular distribution of the secretin receptor protein in tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded tissue sections.

-

Primary antibody specific for the secretin receptor.

-

Secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

-

Chromogenic substrate or fluorescence microscope.

-

Antigen retrieval solution.

-

Blocking solution.

-

Wash buffers.

Procedure:

-

Deparaffinization and Rehydration: Remove paraffin (B1166041) from the tissue sections using xylene and rehydrate through a series of graded ethanol (B145695) solutions.

-

Antigen Retrieval: Unmask the antigenic sites by heating the slides in an appropriate antigen retrieval solution (e.g., citrate (B86180) buffer).

-

Blocking: Incubate the sections with a blocking solution (e.g., normal serum) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against the secretin receptor at a predetermined optimal concentration and time.

-

Secondary Antibody Incubation: After washing, incubate the sections with the enzyme- or fluorophore-conjugated secondary antibody that specifically binds to the primary antibody.

-

Detection:

-

Chromogenic: If using an enzyme-conjugated secondary antibody, add a chromogenic substrate to produce a colored precipitate at the site of the antigen.

-

Fluorescent: If using a fluorophore-conjugated secondary antibody, visualize the signal using a fluorescence microscope.

-

-

Counterstaining and Mounting: Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize the tissue morphology. Dehydrate, clear, and mount the slides with a coverslip.

-

Microscopic Analysis: Examine the slides under a microscope to evaluate the intensity and localization of the secretin receptor staining.

Conclusion

The secretin receptor exhibits a distinct and functionally significant pattern of expression across various tissues. Its high prevalence in the pancreas and biliary system underscores its critical role in digestion, while its presence in the kidney and brain points to broader physiological functions. The methodologies detailed in this guide provide a robust framework for researchers and drug development professionals to accurately quantify and localize secretin receptor expression, facilitating further investigation into its role in health and disease and aiding in the development of novel therapeutic strategies targeting this important receptor.

References

- 1. The physiological roles of secretin and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Signaling mechanisms of secretin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular cloning and expression of a human secretin receptor [pubmed.ncbi.nlm.nih.gov]

- 4. Secretin Receptors in Normal and Diseased Human Pancreas: Marked Reduction of Receptor Binding in Ductal Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. pancreapedia.org [pancreapedia.org]

- 7. The physiological roles of secretin and its receptor - Afroze - Annals of Translational Medicine [atm.amegroups.org]

- 8. cdn.amegroups.cn [cdn.amegroups.cn]

- 9. The Functional Role of the Secretin/Secretin Receptor Signaling During Cholestatic Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel effects of the gastrointestinal hormone secretin on cardiac metabolism and renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distribution of secretin receptors in the rat central nervous system: an in situ hybridization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Involvement of Secretin in the Control of Cell Survival and Synaptic Plasticity in the Central Nervous System [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. What are Secretin receptor agonists and how do they work? [synapse.patsnap.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Impact of secretin receptor homo-dimerization on natural ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 17. stackscientific.nd.edu [stackscientific.nd.edu]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Phenotypes Developed in Secretin Receptor-Null Mice Indicated a Role for Secretin in Regulating Renal Water Reabsorption - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Secretin Function Versus Exogenous Synthetic Human Secretin: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Secretin, a 27-amino acid peptide hormone, is a key regulator of gastrointestinal and central nervous system functions. Endogenously released by S-cells of the duodenum in response to luminal acidification, its primary role is to stimulate the pancreas and biliary ducts to secrete a bicarbonate-rich fluid, thereby neutralizing gastric acid and optimizing the environment for digestive enzymes. Exogenous synthetic human secretin (e.g., ChiRhoStim®) is a bioequivalent counterpart utilized in clinical diagnostics and research to probe pancreatic function and diagnose neuroendocrine tumors such as gastrinomas. This guide provides an in-depth technical comparison of the function of endogenous secretin and the application of exogenous synthetic human secretin, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Endogenous Secretin: Physiological Function and Regulation

Endogenous secretin is the primary hormonal mediator of pancreatic and biliary bicarbonate secretion. Its release is triggered by a decrease in duodenal pH to below 4.5, a direct consequence of the entry of acidic chyme from the stomach.[1] This physiological feedback loop is crucial for maintaining homeostasis within the duodenum.

The principal functions of endogenous secretin include:

-

Stimulation of Pancreatic and Biliary Bicarbonate Secretion: Secretin acts on the ductal cells of the pancreas and cholangiocytes in the liver to stimulate the secretion of a fluid high in bicarbonate. This neutralizes gastric acid in the duodenum.[2]

-

Inhibition of Gastric Acid Secretion: Secretin reduces the secretion of gastric acid from parietal cells in the stomach, contributing to the regulation of duodenal pH.[2]

-

Potentiation of Cholecystokinin (CCK) Effects: Secretin can enhance the effects of CCK on pancreatic enzyme secretion.

-

Neurotransmission: Secretin and its receptors are also found in the central nervous system, where they are implicated in neurotransmission and water homeostasis.[2]

Exogenous Synthetic Human Secretin (ChiRhoStim®)

Synthetic human secretin is a manufactured peptide identical in structure and function to endogenous human secretin. Its primary utility is as a diagnostic agent. Studies have demonstrated that synthetic human and porcine secretins are bioequivalent to biologically derived porcine secretin in their capacity to stimulate pancreatic secretions.[1]

Clinical and research applications of exogenous secretin include:

-

Diagnosis of Pancreatic Exocrine Insufficiency: The secretin stimulation test is considered a gold standard for assessing pancreatic function. A diminished bicarbonate output following exogenous secretin administration is indicative of pancreatic disease, such as chronic pancreatitis.[3]

-

Diagnosis of Gastrinoma (Zollinger-Ellison Syndrome): In patients with gastrinomas, the administration of exogenous secretin paradoxically stimulates the release of gastrin, a response not seen in healthy individuals.[4]

-

Facilitation of Endoscopic Retrograde Cholangiopancreatography (ERCP): Secretin can be used to improve visualization of the pancreatic duct during ERCP procedures.[5]

Quantitative Comparison: Endogenous vs. Exogenous Secretin

While direct real-time comparison of the cellular effects of endogenous versus exogenous secretin in humans is complex, valuable insights can be drawn from receptor binding affinities, second messenger activation, pharmacokinetic profiles of the exogenous form, and physiological output from stimulation tests.

Receptor Binding and Activation

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| Binding Affinity (Ki) | 3.4 ± 0.4 nM | Natural Secretin on CHO-SecR cells | [6] |

| Half-maximal Inhibitory Concentration (IC50) | 0.325 nM | Human Secretin in competition binding assay | [7] |

| Half-maximal Effective Concentration (EC50) for cAMP | 0.05 ± 0.01 nM | Natural Secretin on CHO-SecR cells | [6] |

| Half-maximal Effective Concentration (EC50) for cAMP | 0.0012 ± 0.0003 nM | Human Secretin in GloSensor cAMP assay | [8] |

| Half-maximal Effective Concentration (EC50) for cAMP | 9.5 pM | Human Secretin in cAMP Hunter assay | [9] |

Pharmacokinetics of Exogenous Synthetic Human Secretin (ChiRhoStim®)

| Parameter | Value | Subject Population | Reference |

| Elimination Half-life | 45 minutes | 12 healthy subjects | [10][11] |

| Volume of Distribution | 2.7 L | 12 healthy subjects | [10][11] |

| Clearance | 580.9 ± 51.3 mL/min | 12 healthy subjects | [10][11] |

Physiological Response to Stimulation

| Parameter | Endogenous Stimulation (via Duodenal Acidification) | Exogenous Stimulation (Synthetic Human Secretin) | Reference |

| Stimulus | Duodenal pH < 4.5 | Intravenous bolus (0.2 - 0.4 mcg/kg) | [1][12] |

| Peak Pancreatic Bicarbonate Concentration (Normal) | Dependent on acid load | ≥ 80 mEq/L | [11][13] |

| Pancreatic Fluid Secretion Rate (Normal) | Increases significantly | Volume response > 2.0 mL/kg/hr | [14] |

| Serum Gastrin Response (Normal) | No significant change or slight inhibition | No significant change | [12] |

| Serum Gastrin Response (Gastrinoma) | N/A | Increase of ≥ 110 pg/mL or > 200 pg/mL above baseline | [11][15] |

Signaling Pathways

The biological effects of both endogenous and exogenous secretin are mediated through the secretin receptor (SCTR), a member of the Class B G-protein coupled receptor (GPCR) family.[16]

Primary Signaling Pathway: cAMP/PKA

The canonical signaling pathway for the secretin receptor involves its coupling to the Gs alpha subunit of the heterotrimeric G-protein.[8] This initiates a cascade of intracellular events:

-

Binding of secretin to the SCTR induces a conformational change in the receptor.

-

The activated receptor promotes the exchange of GDP for GTP on the Gs alpha subunit.

-

The GTP-bound Gs alpha subunit dissociates and activates adenylyl cyclase.

-

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

PKA then phosphorylates downstream targets, including the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to the secretion of bicarbonate-rich fluid from pancreatic ductal cells.[2]

Secondary Signaling Pathway: Calcium Mobilization

In addition to the primary cAMP pathway, the secretin receptor has also been shown to couple to Gq proteins, leading to the stimulation of phospholipase C and subsequent mobilization of intracellular calcium.[8] The physiological significance of this secondary pathway is still under investigation but may contribute to the pleiotropic effects of secretin.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of exogenous synthetic human secretin.

Endoscopic Pancreatic Function Test (ePFT)

This test assesses pancreatic exocrine function by measuring bicarbonate output in response to secretin stimulation.

Patient Preparation:

-

Patients should fast for at least 12 hours prior to the procedure.[3]

-

Medications that may interfere with pancreatic secretion, such as anticholinergics, should be discontinued (B1498344) for an appropriate period (e.g., at least 5 half-lives) before the test.[5]

-

Proton pump inhibitors (PPIs) may also affect results and their discontinuation should be considered.[17]

Procedure:

-

Induce conscious sedation in the patient.

-

Perform a standard upper endoscopy, advancing the endoscope to the second portion of the duodenum.

-

Thoroughly aspirate all gastric and residual duodenal fluid to prevent contamination.[13]

-

Administer synthetic human secretin (ChiRhoStim®) as an intravenous bolus at a dose of 0.2 mcg/kg body weight over 1 minute.[5][13]

-

Collect duodenal fluid samples continuously through the suction channel of the endoscope into a chilled collection trap at timed intervals: 15, 30, 45, and 60 minutes post-secretin administration.[3]

Sample Handling and Analysis:

-

Place collected fluid samples on ice immediately.

-

Measure the volume of each sample.

-

Determine the bicarbonate concentration (mEq/L) in each sample using a standard autoanalyzer.

-

The peak bicarbonate concentration from any of the collected samples is used for diagnosis. A peak bicarbonate concentration of less than 80 mEq/L is considered indicative of pancreatic exocrine insufficiency.[11][13]

Secretin Stimulation Test for Gastrinoma

This provocative test is used to differentiate gastrinomas from other causes of hypergastrinemia.

Patient Preparation:

-

Patients must fast overnight (at least 12 hours).[15]

-

Instruct the patient to avoid alcohol for 24 hours prior to the test.[18]

-

Proton pump inhibitors (PPIs) should be discontinued for at least one week, and H2-receptor antagonists for at least two days before the test, if medically permissible.[5][19]

Procedure:

-

Place an intravenous catheter for blood draws and secretin administration.

-

Draw baseline blood samples for serum gastrin measurement at -10 minutes and -1 minute before secretin injection.[12][15]

-

Administer synthetic human secretin (ChiRhoStim®) as an intravenous bolus at a dose of 0.4 mcg/kg body weight over 1 minute.[5][12]

-

Draw blood samples for serum gastrin measurement at 2, 5, 10, 15, 20, and 30 minutes after secretin injection.[12][15]

Sample Handling and Analysis:

-

Collect blood samples in serum separator tubes or EDTA tubes, depending on laboratory requirements.

-

Process samples according to the laboratory's protocol for gastrin measurement (e.g., centrifuge, separate serum/plasma, and freeze if necessary).[19]

-

Measure gastrin levels using a validated immunoassay (e.g., RIA or chemiluminescent immunoassay).

-

A positive test for gastrinoma is indicated by a paradoxical increase in serum gastrin of more than 200 pg/mL above the basal level, or an increase of ≥ 110 pg/mL.[11][15]

Radioimmunoassay (RIA) for Secretin

This protocol outlines the general steps for measuring secretin concentrations in plasma.

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled secretin (tracer) competes with unlabeled secretin in the sample for a limited number of binding sites on a secretin-specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of secretin in the sample.

Materials and Reagents:

-

Secretin-specific antibody

-

Radiolabeled secretin (e.g., 125I-secretin)

-

Secretin standards of known concentrations

-

Assay buffer

-

Precipitating agent (e.g., second antibody, polyethylene (B3416737) glycol)

-

Gamma counter

Procedure:

-

Sample Collection and Preparation: Collect whole blood in chilled EDTA tubes containing a protease inhibitor (e.g., aprotinin). Immediately centrifuge at 4°C, separate the plasma, and store at -70°C until analysis. Plasma extraction may be required to remove interfering substances.[20]

-

Assay Setup:

-

Pipette standards, controls, and unknown plasma samples into appropriately labeled tubes.

-